R406
Descripción general
Descripción
R406 es el metabolito activo de fostamatinib, un inhibidor de la tirosina quinasa del bazo. Se utiliza principalmente en el tratamiento de la trombocitopenia inmunitaria crónica, un trastorno autoinmune caracterizado por recuentos bajos de plaquetas. This compound ha demostrado un potencial significativo en diversas aplicaciones terapéuticas debido a su capacidad para inhibir la tirosina quinasa del bazo, una enzima clave involucrada en la señalización de las células inmunitarias .
Aplicaciones Científicas De Investigación
R406 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la tirosina quinasa del bazo.
Biología: Investigado por sus efectos en la señalización y función de las células inmunitarias.
Industria: Empleado en el desarrollo de nuevos agentes terapéuticos que se dirigen a la tirosina quinasa del bazo.
Mecanismo De Acción
R406 ejerce sus efectos inhibiendo la tirosina quinasa del bazo, una enzima involucrada en las vías de señalización de las células inmunitarias. Al unirse al bolsillo de unión al ATP de la tirosina quinasa del bazo, this compound evita la fosforilación de los objetivos posteriores, interrumpiendo así la activación y función de las células inmunitarias. Esta inhibición conduce a una reducción en la destrucción de plaquetas mediada por el sistema inmune, lo que lo hace eficaz en el tratamiento de la trombocitopenia inmunitaria crónica .
Compuestos similares:
Fostamatinib: El profármaco de this compound, que se convierte en this compound en el cuerpo.
R788: Otro inhibidor de la tirosina quinasa del bazo con propiedades similares.
R406A: Un compuesto relacionado con ligeras modificaciones estructurales.
Comparación: this compound es único debido a su alta potencia y selectividad para la tirosina quinasa del bazo. En comparación con compuestos similares, this compound ha demostrado una eficacia superior en la inhibición de la tirosina quinasa del bazo y la reducción de la destrucción de plaquetas mediada por el sistema inmune. Su estructura única permite una mejor unión al bolsillo de unión al ATP, mejorando sus efectos inhibitorios .
Análisis Bioquímico
Biochemical Properties
R406 binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It interacts with enzymes such as Syk, Flt-3, and Ret tyrosine kinases . Because Syk plays an important role in FcγR-mediated signal transduction and inflammatory propagation, this compound is considered a good target for the inhibition of various autoimmune conditions, including rheumatoid arthritis and lymphoma .
Cellular Effects
This compound has remarkable cytotoxicity against glioma stem cells (GSCs) but not normal neural stem cells . It significantly inhibits neurosphere formation and triggers apoptosis in GSCs . This compound induces a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS) and subsequently production of excess ROS in GSCs . It also sensitizes multidrug resistant (MDR) variants to paclitaxel in a dose-dependent manner resulting from the inhibition of the ABCB1/P-glycoprotein (P-gp) drug transporter .
Molecular Mechanism
The anti-GSC effect of this compound is due to the disruption of Syk/PI3K signaling in Syk-positive GSCs and PI3K/Akt pathway in Syk-negative GSCs . This compound binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It also modulates resistance to other known P-gp substrates .
Temporal Effects in Laboratory Settings
This compound is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20°C. Upon resuspension, it should be stored at -20°C. Resuspended product is stable for 6 months when properly stored .
Dosage Effects in Animal Models
In animal models, treatment with this compound was shown to be safe and effective in reducing inflammation and joint damage in immune-mediated rheumatoid arthritis . The models responded favorably to treatment so the study progressed to Phase 2 trials involving humans .
Metabolic Pathways
This compound is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .
Transport and Distribution
This compound is a substrate of P-glycoprotein, whereas fostamatinib and this compound inhibit breast cancer resistance protein with high intestinal concentration/IC50 values . Great attention should be paid to the drug–drug interactions with the substrates of these transporters, especially statins .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: R406 se sintetiza mediante un proceso químico de varios pasosLos pasos clave incluyen la formación de un núcleo de pirido[3,2-b]-1,4-oxazin-3(4H)-ona, seguido de la unión de un grupo 5-fluoro-2-[(3,4,5-trimetoxifenil)amino]-4-pirimidinil .
Métodos de producción industrial: La producción industrial de this compound implica la síntesis química a gran escala en condiciones controladas. El proceso incluye el uso de reactivos y disolventes de alta pureza, control preciso de la temperatura y técnicas de purificación eficientes para garantizar que el producto final cumpla con los estándares de calidad requeridos .
Análisis De Reacciones Químicas
Tipos de reacciones: R406 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales para mejorar su actividad.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como el cloro o el bromo.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que pueden tener diferentes actividades biológicas .
Comparación Con Compuestos Similares
Fostamatinib: The prodrug of R406, which is converted to this compound in the body.
R788: Another spleen tyrosine kinase inhibitor with similar properties.
R406A: A related compound with slight structural modifications.
Comparison: this compound is unique due to its high potency and selectivity for spleen tyrosine kinase. Compared to similar compounds, this compound has shown superior efficacy in inhibiting spleen tyrosine kinase and reducing immune-mediated platelet destruction. Its unique structure allows for better binding to the ATP binding pocket, enhancing its inhibitory effects .
Propiedades
IUPAC Name |
benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDRJPYSTZHIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475212 | |
Record name | R406 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841290-81-1 | |
Record name | R 406 cpd | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R406 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of R406?
A1: this compound primarily targets spleen tyrosine kinase (SYK), a key regulator of signal transduction downstream of various immune receptors, including the B cell receptor (BCR) and Fc receptors (FcRs) [, , ].
Q2: How does this compound interact with SYK?
A2: this compound binds to the ATP binding pocket of SYK and competitively inhibits its kinase activity [, ].
Q3: What are the downstream effects of this compound-mediated SYK inhibition?
A3: this compound blocks SYK-dependent phosphorylation of downstream signaling molecules, including:
- B cells: B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), ultimately inhibiting BCR-mediated proliferation and survival [, , , ].
- Platelets: Linker for activation of T cells (LAT), PLCγ2, phosphatidylinositol 3-kinase (PI3K), AKT, and p38 mitogen-activated protein kinase (MAPK), impairing platelet activation, aggregation, and granule secretion [, ].
- Immune cells: Inhibits FcR-mediated activation of monocytes/macrophages and neutrophils, reducing immune complex-mediated inflammation [].
Q4: Does this compound affect other signaling pathways?
A4: While this compound exhibits selectivity for SYK, it demonstrates activity against other kinases at therapeutically relevant concentrations in vitro. Notably, it shows antagonist activity at the adenosine A3 receptor and may inhibit KDR, potentially contributing to blood pressure increase observed in clinical studies [].
Q5: What is the role of SYK in B cell malignancies and how does this compound impact it?
A5: SYK is essential for BCR-mediated survival signals, often deregulated in B cell malignancies. This compound inhibits tonic BCR signaling, leading to apoptosis in sensitive diffuse large B-cell lymphoma (DLBCL) cells [, ].
Q6: How does this compound affect chronic lymphocytic leukemia (CLL) cells?
A6: this compound blocks antigen-dependent BCR signaling, inhibiting CLL cell migration, survival, and chemokine secretion. It abrogates pro-survival effects of BCR stimulation and disrupts interactions with nurselike cells [].
Q7: Does this compound affect platelet function in the context of thrombosis?
A7: this compound mildly inhibits platelet responses induced by atherosclerotic plaque, primarily through GPVI inhibition. This effect is enhanced by aspirin and ticagrelor, but diminished in the presence of plasma proteins [].
Q8: What is the role of SYK in glucocorticoid resistance in asthma, and how does this compound play a role?
A8: Elevated SYK activity is linked to steroid-resistant asthma. This compound, by inhibiting SYK, enhances dexamethasone sensitivity, reduces airway inflammation, and restores glucocorticoid receptor (GR) function [].
Q9: Can this compound be combined with other therapies for enhanced efficacy?
A9: this compound exhibits synergy with:
- ABT-199: in DLBCL cells by altering the balance between anti-apoptotic and pro-apoptotic signals [].
- Venetoclax: in SHP1-deficient GCB DLBCL cell lines by downregulating MCL-1 and upregulating BIM and HRK [].
- Fludarabine, rapamycin, and rituximab: in DLBCL cells, enhancing cytotoxicity [].
Q10: Is there any information available regarding the spectroscopic data for this compound?
A10: The provided research papers do not contain specific details on the spectroscopic data (e.g., NMR, IR) for this compound.
Q11: Have any computational chemistry studies been conducted on this compound?
A11: The provided abstracts do not mention specific computational studies such as molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling conducted on this compound.
Q12: What is the pharmacokinetic profile of this compound in humans?
A12: this compound is rapidly absorbed following oral administration of its prodrug, fostamatinib, with a terminal half-life of 12–21 hours []. It is primarily metabolized in the liver, with renal excretion playing a minor role. The major metabolite in urine is the N-glucuronide of this compound, while a unique 3,5-benzene diol metabolite, formed by gut bacteria, is predominant in feces [, , , ].
Q13: Does hepatic or renal impairment affect this compound exposure?
A13: Clinical studies have shown that hepatic and renal impairment does not significantly impact this compound exposure, suggesting no need for dose adjustments in these patient populations [, ].
Q14: What are the in vitro and in vivo models used to study the efficacy of this compound?
A14: Various in vitro and in vivo models have been employed to investigate this compound efficacy, including:
- Cell lines: DLBCL, follicular lymphoma, CLL, and multiple myeloma cell lines, assessing proliferation, apoptosis, and signaling pathway inhibition [, , , , , ].
- Primary cells: Peripheral blood B cells, CLL cells, and platelets from patients, evaluating BCR signaling, proliferation, adhesion, and functional responses [, , , , , ].
- Animal models:
- Collagen-induced arthritis and reverse passive Arthus reaction: Assessing the effect of this compound on immune complex-mediated inflammation [].
- Eμ-TCL1 transgenic mouse model of CLL: Evaluating the in vivo efficacy of this compound in inhibiting leukemia growth [].
- Sickle cell mouse model: Studying the impact of this compound on platelet NLRP3 inflammasome activation and platelet aggregation [].
Q15: Are there any biomarkers associated with this compound sensitivity?
A15: Several potential biomarkers have been linked to this compound sensitivity:
- DLBCL: Tonic BCR signaling, as indicated by SYK Y352 phosphorylation, and the "BCR-type" transcriptional profile have been associated with this compound sensitivity [, , ].
- GCB DLBCL: SHP1 deficiency and BCL-2 expression may predict responsiveness to a combination of this compound and venetoclax [].
Q16: What is known about the toxicology and safety profile of this compound?
A16: Specific toxicology data for this compound is not presented within the provided research paper abstracts.
Q17: Are there any alternative compounds or therapeutic strategies being considered for the same indications as this compound?
A17: Yes, alternative compounds targeting similar pathways or indications as this compound are being explored, including:
- BTK inhibitors (e.g., ibrutinib): Showing promising results in B-cell malignancies and autoimmune diseases [, ].
- PI3K inhibitors (e.g., CAL-101): Investigated for their therapeutic potential in various cancers and inflammatory conditions [, ].
Q18: What are the key milestones and historical context surrounding the research and development of this compound?
A18: Key milestones in the this compound research trajectory include:
- Early Discovery: Initial identification of this compound as a potent SYK inhibitor with activity in cellular models [].
- Preclinical Development: Extensive in vitro and in vivo studies demonstrating its efficacy in various disease models, including rheumatoid arthritis, B cell malignancies, and immune-mediated disorders [, , , , , , ].
- Clinical Development: Evaluation of fostamatinib, the prodrug of this compound, in clinical trials for rheumatoid arthritis, immune thrombocytopenia, and B-cell malignancies [, , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.